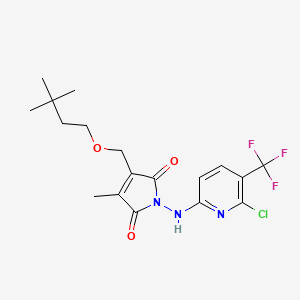CBS9106

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Description
CBS9106 is a novel compound classified as a reversible oral inhibitor of Chromosome Region Maintenance 1 (CRM1). CRM1 is a critical protein involved in the nuclear export of various proteins and messenger RNAs, playing a pivotal role in cellular processes such as cell cycle regulation and signal transduction. CBS9106 has garnered attention due to its unique mechanism of action, which not only inhibits CRM1 but also induces its degradation, thereby impacting cancer cell proliferation and survival .
Recent studies have emphasized the need for low toxicity in the synthesis process, enhancing the compound's suitability for therapeutic applications .
The biological activity of CBS9106 has been extensively studied, revealing its potential as an anti-cancer agent. By inhibiting CRM1, CBS9106 effectively disrupts the export of tumor suppressor proteins and pro-apoptotic factors from the nucleus, promoting apoptosis in cancer cells. Research indicates that CBS9106 can induce cell cycle arrest and apoptosis in various cancer cell lines, suggesting its efficacy in targeting malignancies characterized by CRM1 overexpression .
Interaction studies have demonstrated that CBS9106 not only inhibits CRM1 but also induces its degradation through a proteasome-mediated pathway. This dual action is mediated by cullin ring ligase complexes involved in protein ubiquitination. The degradation of CRM1 leads to decreased levels of this protein in cells, further amplifying the therapeutic effects against cancer .
Several compounds share similarities with CBS9106, particularly those targeting CRM1 or related pathways:
| Compound Name | Mechanism of Action | Unique Features |
|---|---|---|
| Selinexor | CRM1 inhibitor | First-in-class oral inhibitor approved for clinical use |
| KPT-8602 | CRM1 inhibitor | Designed to enhance selectivity and reduce side effects |
| KPT-330 | CRM1 inhibitor | Notable for its ability to induce apoptosis through nuclear retention of proteins |
Uniqueness of CBS9106:
- Unlike other inhibitors, CBS9106 uniquely promotes degradation of CRM1 rather than merely inhibiting its function.
- Its reversible nature allows for better control over therapeutic dosing compared to irreversible inhibitors.
Purity
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Appearance
Storage
UNII
Dates
2: Saito N, Sakakibara K, Sato T, Friedman JM, Kufe DW, VonHoff DD, Kawabe T. CBS9106-Induced CRM1 Degradation Is Mediated by Cullin Ring Ligase Activity and the Neddylation Pathway. Mol Cancer Ther. 2014 Dec;13(12):3013-23. doi: 10.1158/1535-7163.MCT-14-0064. Epub 2014 Sep 24. PubMed PMID: 25253782.
3: Turner JG, Dawson J, Sullivan DM. Nuclear export of proteins and drug resistance in cancer. Biochem Pharmacol. 2012 Apr 15;83(8):1021-32. doi: 10.1016/j.bcp.2011.12.016. Epub 2011 Dec 20. Review. PubMed PMID: 22209898.
4: Sakakibara K, Saito N, Sato T, Suzuki A, Hasegawa Y, Friedman JM, Kufe DW, Vonhoff DD, Iwami T, Kawabe T. CBS9106 is a novel reversible oral CRM1 inhibitor with CRM1 degrading activity. Blood. 2011 Oct 6;118(14):3922-31. doi: 10.1182/blood-2011-01-333138. Epub 2011 Aug 12. PubMed PMID: 21841164.








